REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8])(=[O:3])[CH3:2].C(N(CC)CC)C.[CH3:19][C:20]([CH3:25])=[CH:21][C:22](Cl)=[O:23]>ClCCl>[C:1]([NH:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:7]([NH:8][C:22](=[O:23])[CH:21]=[C:20]([CH3:25])[CH3:19])[CH:6]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.42 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.46 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.46 mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice, with 59.0 g
|
Type
|
EXTRACTION
|
Details
|
The solution is thereafter extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the separated organic phase is dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
the residue mixed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
separate out
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C=C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |